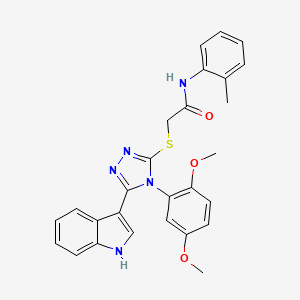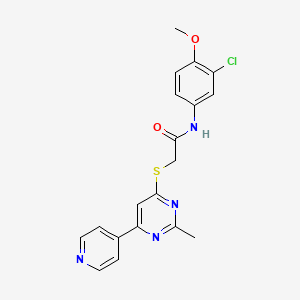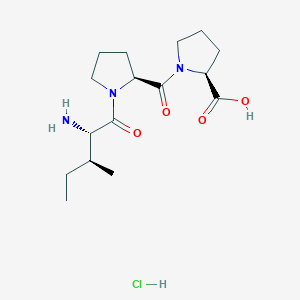![molecular formula C16H14ClN3O2 B2400306 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-69-8](/img/structure/B2400306.png)
6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C17H16ClN3O2 . It has a molecular weight of 329.78 . This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of benzimidazoles, including “6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole”, often involves the condensation of o-phenylenediamines with formic acid or the equivalent trimethyl orthoformate . Other synthetic routes include the reaction with aromatic aldehydes .Molecular Structure Analysis
Benzimidazole, the core structure of “6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole” include a boiling point of 468.9±47.0 °C (Predicted), a density of 1.28±0.1 g/cm3 (Predicted), and a pKa of 2.40±0.22 (Predicted) .Scientific Research Applications
Structural and Spectroscopic Characterization
6-Chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole and related compounds have been extensively studied for their structural and spectroscopic characteristics. For instance, Wazzan et al. (2016) conducted a comprehensive analysis of similar molecular structures using DFT and TD-DFT/PCM calculations, revealing insights into their spectroscopic characterization, NLO and NBO analyses (Wazzan et al., 2016).
Application in Organic Electronics
These compounds have potential applications in organic electronics. Uebe et al. (2018) explored a benzimidazole derivative as a useful n-type dopant in controlling electrical conductivity in thin films, highlighting the significance of these compounds in electronic applications (Uebe et al., 2018).
Fluorescence Properties
The fluorescence properties of benzimidazole derivatives, including those similar to 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole, have been a subject of research. Misawa et al. (2019) investigated the spectroscopic and photophysical properties of benzothiazole fluorophores, which share structural similarities, demonstrating their potential in fluorescence applications (Misawa et al., 2019).
Interaction with DNA
Benzimidazole compounds have been studied for their ability to bind to DNA, as demonstrated by Bailly et al. (2003). Their research on bis-benzimidazole compounds binding to DNA's minor groove provides insights into potential applications in genetic research and drug design (Bailly et al., 2003).
Safety And Hazards
Future Directions
The future directions for research on “6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole” and similar compounds could involve exploring their potential biological activities and developing new synthetic routes. The broad range of biological activities exhibited by benzimidazole derivatives suggests that they could be further explored for potential therapeutic applications .
properties
IUPAC Name |
(6-chloro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-19(2)16(21)22-20-14-10-12(17)8-9-13(14)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRSURHXYMKQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2400225.png)

![8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2400231.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid](/img/structure/B2400234.png)


![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2400239.png)


![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)